N-(4-methylphenyl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-METHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-METHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazine core: This can be achieved through the cyclization of appropriate nitrile precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 4-methylphenyl and piperazine groups is done through nucleophilic substitution reactions.
Final coupling: The phenylprop-2-en-1-yl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-(4-METHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N2-(4-METHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Materials Science: Used in the development of advanced materials such as polymers and nanocomposites.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N2-(4-METHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N2-(4-METHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE
- 4-METHYL-N-[2-((2E)-2-{[3-(3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}HYDRAZINO)-2-OXOETHYL]BENZAMIDE
Uniqueness
N2-(4-METHYLPHENYL)-6-({4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific triazine core structure and the presence of both piperazine and phenylprop-2-en-1-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H29N7 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-N-(4-methylphenyl)-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H29N7/c1-19-9-11-21(12-10-19)26-24-28-22(27-23(25)29-24)18-31-16-14-30(15-17-31)13-5-8-20-6-3-2-4-7-20/h2-12H,13-18H2,1H3,(H3,25,26,27,28,29)/b8-5+ |
InChI Key |
AVNQQNLYJUQWBH-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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